molecular formula C11H6N4O2 B11793735 2-(4-Nitrophenyl)pyrimidine-5-carbonitrile

2-(4-Nitrophenyl)pyrimidine-5-carbonitrile

Cat. No.: B11793735
M. Wt: 226.19 g/mol
InChI Key: IONZVJPSZZFVKQ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitrophenyl group attached to the pyrimidine ring, along with a carbonitrile group at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)pyrimidine-5-carbonitrile typically involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base, followed by cyclization with guanidine. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions. The overall reaction can be summarized as follows:

    Condensation Reaction: 4-nitrobenzaldehyde reacts with malononitrile in the presence of a base (e.g., sodium ethoxide) to form 2-(4-nitrophenyl)acrylonitrile.

    Cyclization Reaction: The intermediate 2-(4-nitrophenyl)acrylonitrile undergoes cyclization with guanidine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, acidic or basic conditions.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)pyrimidine-5-carbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as EGFR and COX-2, which are involved in cell proliferation and inflammation.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways that promote cancer cell growth and survival. .

Comparison with Similar Compounds

2-(4-Nitrophenyl)pyrimidine-5-carbonitrile can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Pyrimidine-5-carbonitrile derivatives with different substituents on the phenyl ring or pyrimidine ring.

    Uniqueness: The presence of the nitrophenyl group and the specific positioning of the carbonitrile group confer unique chemical and biological properties to this compound. .

Properties

IUPAC Name

2-(4-nitrophenyl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O2/c12-5-8-6-13-11(14-7-8)9-1-3-10(4-2-9)15(16)17/h1-4,6-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONZVJPSZZFVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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